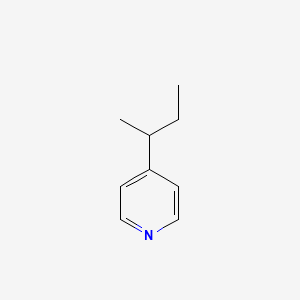![molecular formula C7H13N B3326703 2-Azabicyclo[4.2.0]octane CAS No. 278-33-1](/img/structure/B3326703.png)
2-Azabicyclo[4.2.0]octane
Vue d'ensemble
Description
2-Azabicyclo[4.2.0]octane is a nitrogen-containing heterocycle . It has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Synthesis Analysis
The synthesis of this compound involves a photochemical addition of acrylonitrile to 1,4-dihydropyridines followed by catalytic hydrogenation of the products . This process yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates . The corresponding cis and trans stereoisomers are both obtained from 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
The molecular formula of this compound is C7H13N . Its average mass is 111.185 Da and its monoisotopic mass is 111.104797 Da .Chemical Reactions Analysis
The chemical reactivity of this compound involves thermal cycloaddition of p-chlorobenzonitrile oxide on the same substrates . This yields compounds with site- and regio-selectivity but without stereoselectivity . Cyclobutane ring opening under basic or acid conditions was observed only for 8-cyano-2-azabicyclo[4.2.0]octane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Applications De Recherche Scientifique
Applications in Catalysis and Synthesis
One area of interest involves the use of azabicyclo compounds in catalytic processes and organic synthesis. For example, the synthesis of bridged and spiro azabicycles, including those with nitrogen atoms incorporated into their structures, has been facilitated by ruthenium-catalyzed intramolecular metathesis of dienes. This process illustrates the utility of azabicyclo compounds in generating complex molecular architectures that are significant in medicinal chemistry and natural product synthesis (Kuznetsov & Bubnov, 2015).
Environmental and Health Impact Studies
Another research dimension encompasses the environmental and health impacts of metal-based octane boosters, where compounds related to azabicyclo structures might serve as analogs for understanding interactions and toxicities. Studies have evaluated the effects of combustion products from octane enhancers like MMT and Ferrocene on health and environmental safety. These assessments inform regulations and safety guidelines for the use of such additives in fuels (Afotey, 2018).
Biochemical and Medical Research
Azabicyclo compounds are also of interest in biochemical and medical research, particularly in the design of artificial ribonucleases. These catalysts, incorporating imidazole residues and bis-quaternized azabicyclo rings, demonstrate how structural elements of azabicyclo compounds can be harnessed to influence biological molecules and pathways. The pursuit of such designs aims at creating highly efficient catalysts for RNA hydrolysis, showcasing the potential of azabicyclo structures in therapeutic applications (Konevetz et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, 7-Azabicyclo[4.2.0]octan-8-one, suggests that it should be handled with care . Eye contact should be avoided and in case of contact, rinse immediately with plenty of water . Skin contact should also be avoided and contaminated clothes and shoes should be removed immediately . In case of inhalation, move to fresh air and seek medical attention . Ingestion is not advised and if it occurs, do not induce vomiting and seek medical attention .
Orientations Futures
Mécanisme D'action
Target of Action
It’s structurally related compound, 2-azabicyclo[321]octane, has been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
The exact mode of action of 2-Azabicyclo[42Based on its structural similarity to 2-azabicyclo[321]octane, it can be hypothesized that it may interact with its targets in a similar manner .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are focusing on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of 2-Azabicyclo[4.2.0]octane in animal models is ongoing. Current studies aim to understand how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focusing on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-azabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDCSGYCSVDPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






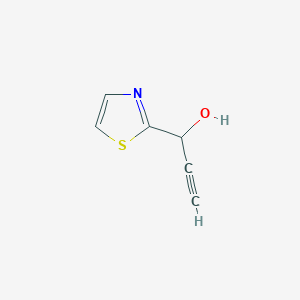
![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)
![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)
![(11S,15R)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B3326658.png)
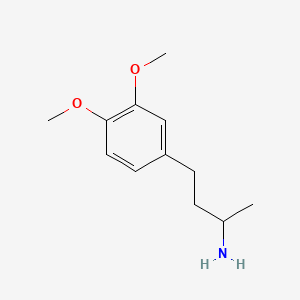
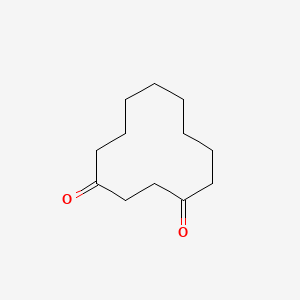
![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)
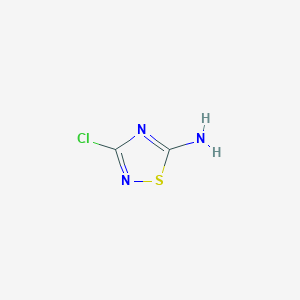
![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)
